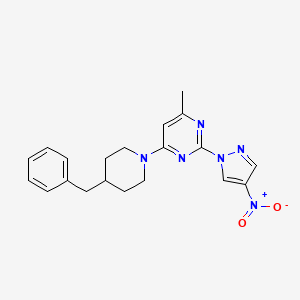

4-(4-Benzylpiperidin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(4-Benzylpiperidin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine" represents a class of chemicals characterized by a complex structure that includes a pyrimidine core modified with benzylpiperidin and nitropyrazol groups. This structure is indicative of its potential for diverse chemical reactions and properties, making it a subject of interest in the field of organic and medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multistep chemical processes including benzylation, nitrosation, and interactions with sulfur-containing compounds. For example, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one lead to various polymorphic forms and nitrosopyrimidines, demonstrating the versatility of pyrimidine chemistry (Glidewell et al., 2003).

Molecular Structure Analysis

Pyrimidine derivatives exhibit a wide range of molecular arrangements and polymorphic forms, influenced by factors like hydrogen bonding and pi-pi interactions. For instance, the crystalline structure of benzylation and nitrosation products of pyrimidine reveals diverse hydrogen bonding patterns and molecular arrangements, indicating the impact of substituents on the molecular structure (Glidewell et al., 2003).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, including interactions with sulfur and nitrogen donors, leading to compounds with significant biological activity. The chemical reactivity and properties of these derivatives are largely determined by their structural features, such as the presence of methyl, benzyl, and nitro groups (Grivsky et al., 1980).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the nature of substituents. The polymorphism observed in pyrimidine compounds, as well as their crystal packing and hydrogen bonding patterns, plays a crucial role in determining their physical characteristics (Glidewell et al., 2003).

Chemical Properties Analysis

The chemical behavior of pyrimidine derivatives, including their reactivity in synthesis and interactions with other molecules, is a key area of study. The presence of functional groups such as nitro, methyl, and benzyl moieties significantly affects their chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles (Karczmarzyk & Malinka, 2008).

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Properties

Research has explored the anticancer and anti-inflammatory properties of compounds structurally related to 4-(4-Benzylpiperidin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine. For instance, derivatives of pyrimidine clubbed with thiazolidinone have been synthesized and evaluated for their antimicrobial and anticancer activity against cervical cancer cell lines, demonstrating significant potential as anticancer agents compared to standard drugs like Doxorubicin (Verma & Verma, 2022).

Antimicrobial Activity

Compounds with a pyrimidine core have been investigated for their antibacterial activity. A study involving microwave-assisted synthesis of benzyl piperazine with pyrimidine demonstrated antibacterial properties, highlighting the potential of pyrimidine derivatives in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticholinesterase and Aβ-Aggregation Inhibition

Pyrimidine derivatives have shown dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering potential therapeutic strategies for Alzheimer's disease. These compounds demonstrate potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with the ability to inhibit AChE-induced Aβ aggregation, suggesting a multifaceted approach to Alzheimer's disease treatment (Mohamed et al., 2011).

Analgesic Properties

The chemical modification of pyrimidine nuclei, including methylation at specific positions, has been explored to optimize the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. This modification has resulted in compounds with increased biological activity, offering new avenues for the development of analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-15-11-19(23-20(22-15)25-14-18(13-21-25)26(27)28)24-9-7-17(8-10-24)12-16-5-3-2-4-6-16/h2-6,11,13-14,17H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIFXVPIRRNIRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate](/img/structure/B2495540.png)

![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495546.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)

![5-phenyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495554.png)

![5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole](/img/structure/B2495555.png)

![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2495558.png)